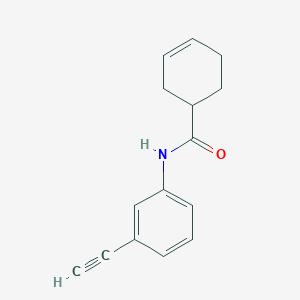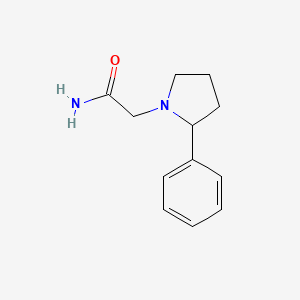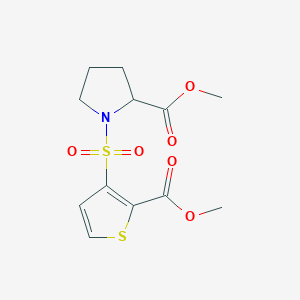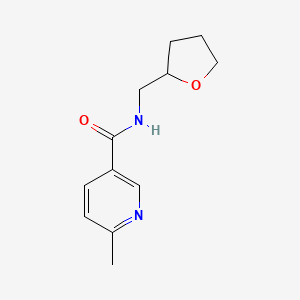
6-methyl-N-(oxolan-2-ylmethyl)pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-methyl-N-(oxolan-2-ylmethyl)pyridine-3-carboxamide, also known as MXC, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. It is a pyridine derivative that has been shown to exhibit anti-inflammatory, neuroprotective, and anti-tumor properties.
Wirkmechanismus
6-methyl-N-(oxolan-2-ylmethyl)pyridine-3-carboxamide exerts its therapeutic effects through various mechanisms of action. It has been shown to activate the Nrf2/ARE signaling pathway, which is responsible for regulating the expression of various antioxidant and anti-inflammatory genes. 6-methyl-N-(oxolan-2-ylmethyl)pyridine-3-carboxamide also inhibits the NF-κB signaling pathway, which is responsible for regulating the expression of pro-inflammatory cytokines. In addition, 6-methyl-N-(oxolan-2-ylmethyl)pyridine-3-carboxamide has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in regulating gene expression.
Biochemical and Physiological Effects:
6-methyl-N-(oxolan-2-ylmethyl)pyridine-3-carboxamide has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in the brain, which can lead to neuroprotection. 6-methyl-N-(oxolan-2-ylmethyl)pyridine-3-carboxamide has also been shown to induce apoptosis in cancer cells, which can lead to tumor growth inhibition. In addition, 6-methyl-N-(oxolan-2-ylmethyl)pyridine-3-carboxamide has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
6-methyl-N-(oxolan-2-ylmethyl)pyridine-3-carboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. It has also been extensively studied for its potential therapeutic applications, which makes it a promising candidate for further research. However, 6-methyl-N-(oxolan-2-ylmethyl)pyridine-3-carboxamide also has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for research on 6-methyl-N-(oxolan-2-ylmethyl)pyridine-3-carboxamide. One direction is to further investigate its potential therapeutic applications in various diseases, such as neurodegenerative diseases, cancer, and diabetes. Another direction is to elucidate its mechanism of action, which can lead to the development of more effective therapeutic agents. Finally, more research is needed to optimize the synthesis method of 6-methyl-N-(oxolan-2-ylmethyl)pyridine-3-carboxamide and improve its solubility in water.
Synthesemethoden
6-methyl-N-(oxolan-2-ylmethyl)pyridine-3-carboxamide can be synthesized through a multi-step process starting from the reaction of 2-methylpyridine with ethyl oxalyl chloride, followed by the reaction of the resulting compound with sodium hydride and 2-chloromethyltetrahydrofuran. The final step involves the reaction of the resulting compound with methylamine hydrochloride. The overall yield of the synthesis process is around 25%.
Wissenschaftliche Forschungsanwendungen
6-methyl-N-(oxolan-2-ylmethyl)pyridine-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 6-methyl-N-(oxolan-2-ylmethyl)pyridine-3-carboxamide has also been shown to exhibit neuroprotective properties by reducing oxidative stress and inflammation in the brain. In addition, 6-methyl-N-(oxolan-2-ylmethyl)pyridine-3-carboxamide has been shown to exhibit anti-tumor properties by inducing apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
6-methyl-N-(oxolan-2-ylmethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-9-4-5-10(7-13-9)12(15)14-8-11-3-2-6-16-11/h4-5,7,11H,2-3,6,8H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWGQJAIPWWCSGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)NCC2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1,3-Dimethylpyrazolo[3,4-b]pyridin-5-yl)-(3-methylpiperidin-1-yl)methanone](/img/structure/B7492545.png)
![(5-Methylimidazo[1,2-a]pyridin-2-yl)-(2-phenylpyrrolidin-1-yl)methanone](/img/structure/B7492547.png)
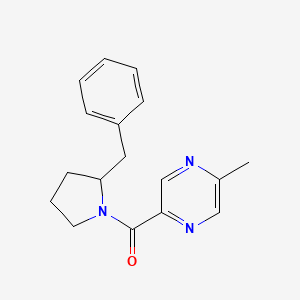
![3-[1-(3,4-Difluorophenyl)ethyl-methylamino]propanamide](/img/structure/B7492570.png)
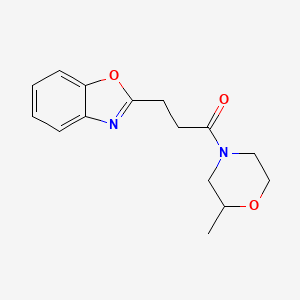
![N-[1-(4-chlorophenyl)ethyl]-1,3,5-trimethylpyrazole-4-carboxamide](/img/structure/B7492597.png)
![N-[1-(3,4-dichlorophenyl)ethyl]-1,5-dioxo-4-prop-2-enyl-2,3-dihydropyrrolo[1,2-a]quinazoline-3a-carboxamide](/img/structure/B7492605.png)
![N-[1-(2-fluorophenyl)ethyl]-1,3,5-trimethylpyrazole-4-carboxamide](/img/structure/B7492623.png)
![N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2-methylbutanamide](/img/structure/B7492629.png)
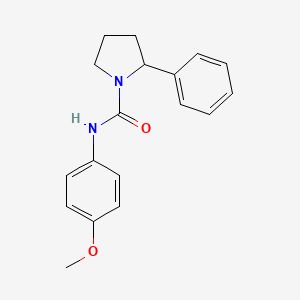
![N-[1-(2,5-dimethylphenyl)ethyl]-1,3,5-trimethylpyrazole-4-carboxamide](/img/structure/B7492631.png)
